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molecular formula C11H12O2 B2690905 3,3-Dimethyl-4-chromanone CAS No. 106141-28-0

3,3-Dimethyl-4-chromanone

Cat. No. B2690905
M. Wt: 176.215
InChI Key: XGZPZEWXJIKIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671220B2

Procedure details

To a cooled (−10 to 0° C. bath temperature) solution of 2,3-dihydro-4H-chromen-4-one (8.0 grams, 0.054 mole) and iodomethane (22.8 grams, 10 ml, 0.16 mole) in anhydrous tetrahydrofuran (150 ml) was added portion-wise potassium tertiary butoxide (30 grams, 0.27 mole) under an argon atmosphere. During this process, the temperature was kept between −10 to 0° C. to avoid exothermic reaction. The cooling bath was removed, and the resulting mixture was warmed to room temperature. The mixture was heated at 60° C. for 4 hours, heated at reflux for 1 hour, and cooled to room temperature. Additional iodomethane (16 grams, 7 ml, 0.11 mole) was added, and heating was repeated at 60° C. for 4 hours and at reflux for 1 hour. The cooled solution was poured into a mixture of diethyl ether and water. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined extracts were washed with saturated sodium chloride aqueous solution, dried over sodium sulfate, and concentrated. The residue was chromatographed (silica gel, elution by methylene chloride) to give 5.62 grams (59.1%) of 3,3-dimethyl-2,3-dihydro-4H-chromen-4-one as a clear pale yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6]C=CC=2)[C:4](=O)CC1.IC.C[C:15]([CH3:18])([O-:17])[CH3:16].[K+].[CH2:20](OCC)C.O1C[CH2:28][CH2:27][CH2:26]1>O>[CH3:20][C:5]1([CH3:4])[C:10](=[O:1])[C:18]2[C:15](=[CH:16][CH:26]=[CH:27][CH:28]=2)[O:17][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
10 mL
Type
reactant
Smiles
IC
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between −10 to 0° C.
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
(silica gel, elution by methylene chloride)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(COC2=CC=CC=C2C1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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